molecular formula C25H21N3O2 B13959715 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- CAS No. 61318-58-9

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)-

Cat. No.: B13959715
CAS No.: 61318-58-9
M. Wt: 395.5 g/mol
InChI Key: SRHSAWJGTIRLRN-UHFFFAOYSA-N
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Description

The compound 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- is a complex cyclohexadienone derivative characterized by an imino group (-NH-) and multiple aromatic substituents. Its structure includes a central 2,5-cyclohexadien-1-one core substituted with a triarylamine system featuring methoxy groups.

Its methoxy groups may enhance solubility and modulate electronic properties compared to non-methoxy analogs .

Properties

CAS No.

61318-58-9

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-[4-[4-(4-methoxyanilino)anilino]phenyl]iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C25H21N3O2/c1-30-25-16-12-23(13-17-25)28-21-8-4-19(5-9-21)26-18-2-6-20(7-3-18)27-22-10-14-24(29)15-11-22/h2-17,26,28H,1H3

InChI Key

SRHSAWJGTIRLRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N=C4C=CC(=O)C=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5-cyclohexadien-1-one derivatives substituted with phenylimino and methoxyphenylamino groups typically involves:

  • Formation of the cyclohexadienone core via Birch reduction or related partial reduction of aromatic precursors.
  • Introduction of amino substituents through nucleophilic aromatic substitution or reductive amination.
  • Stepwise construction of the multi-arylamino substituents by sequential coupling of aniline derivatives.
  • Formation of the imino linkage (C=N) by condensation between amine and carbonyl groups.

This approach is supported by literature describing the synthesis of related compounds such as 2-phenyl-2,5-cyclohexadien-1-ones and their imino derivatives, where methyl benzoate derivatives undergo Birch reduction followed by functionalization.

Birch Reduction Alkylation Method

A key method involves the Birch reduction of methyl 2-methoxy-5-phenylbenzoate derivatives to generate 2,5-cyclohexadien-1-one intermediates. This method was described in the preparation of 2-phenyl-2,5-cyclohexadien-1-ones, which serve as precursors for further substitution and imine formation.

  • Step 1: Birch reduction of aromatic esters using alkali metals (e.g., sodium or lithium) in liquid ammonia with an alcohol proton source to yield cyclohexadienone intermediates.
  • Step 2: Alkylation or amination at the 4-position to introduce the arylamino substituents.
  • Step 3: Condensation with aromatic amines to form the imino group at the 4-position of the cyclohexadienone ring.

This method allows regioselective functionalization and has been optimized to produce tetrasubstituted or pentasubstituted phenols upon photochemical rearrangement, indicating the versatility of the intermediate cyclohexadienone compounds.

Catalytic Hydrogenation and Reductive Amination

Patents and research articles describe the use of catalytic hydrogenation for preparing amino-substituted cyclohexanol derivatives related to the target compound. For example, the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate in related syntheses, involves:

  • Use of Raney nickel as a catalyst in the presence of sodium borohydride or potassium borohydride as a reducing agent.
  • Hydrogenation under controlled temperature (10–40 °C) and pressure (0.5–5 MPa).
  • Reaction solvent choices include methanol, ethanol, or isopropanol.
  • Nitrogen purging cycles to remove oxygen and maintain an inert atmosphere.
  • Filtration and concentration under reduced pressure to isolate the product with high purity and yield.

This method is industrially viable due to its cost-effectiveness, reduced wastewater production, and scalability, making it suitable for large-scale synthesis of related amino-substituted cyclohexadienone derivatives.

Imine Formation and Substituent Coupling

The final step in preparing the target compound involves imine bond formation between the amino-substituted cyclohexadienone and the aryl amine substituents. This typically proceeds via:

  • Condensation of the 4-position amino group on the cyclohexadienone core with an aldehyde or ketone functionalized aryl amine.
  • Use of mild acid catalysis or dehydration agents to drive imine formation.
  • Purification by recrystallization or chromatographic methods to isolate the imino-substituted product.

This step is critical for introducing the extended conjugation and electronic properties characteristic of the target molecule.

3 Data Table: Summary of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Outcome/Notes
Cyclohexadienone formation Birch reduction Alkali metals (Na, Li), liquid NH3, alcohol Low temperature, inert atmosphere Regioselective reduction of aromatic ester
Amino substituent introduction Catalytic hydrogenation Raney nickel, NaBH4 or KBH4 10–40 °C, 0.5–5 MPa H2 pressure High purity amino-cyclohexanol intermediate
Imino group formation Condensation (imine formation) Aromatic amines, mild acid catalyst Room temperature, dehydration Formation of 4-phenylimino substituent
Purification Filtration, recrystallization Solvent systems (methanol, ethanol) Ambient to mild heating High yield, industrially scalable

4 Research Findings and Perspectives

  • Yield and Purity: The Raney nickel-catalyzed hydrogenation method combined with borohydride reductants provides high yield and purity compared to older methods using rhodium catalysts or aluminum-based reductants, which are costly or generate excessive waste.

  • Industrial Suitability: The described hydrogenation method is noted for its scalability and environmental advantages, producing less wastewater and using affordable catalysts and reagents.

  • Photochemical Rearrangements: Studies on related cyclohexadienone derivatives reveal that these compounds can undergo regioselective photochemical rearrangements, which may be exploited for further functionalization or derivatization.

  • Synthetic Challenges: The multi-step synthesis requires careful control of reaction conditions to avoid over-reduction or side reactions, especially during the Birch reduction and hydrogenation steps.

  • Diversity of Substituents: The methods allow for variation in the arylamino substituents, enabling tuning of electronic and steric properties, which is valuable for applications in dye chemistry, pharmaceuticals, or material science.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 4-methoxyphenylamino-triarylimino Not explicitly provided ~400 (estimated) Hypothesized redox activity, potential dye
4-[(4-Ethoxyphenyl)imino]-2,5-cyclohexadien-1-one 4-ethoxyphenylimino C14H14N2O2 242.28 Peroxidase oxidation product
5-Amino-4-((4-amino-2-methylphenyl)imino)-2-methyl-2,5-cyclohexadien-1-one 2-methyl, amino groups C14H15N3O 241.30 Oxidative hair dye intermediate
Selaginellin 1a (methoxy analog) Methoxymethyl, ethynyl, methoxy C29H24O4 436.50 Natural pigment, pH-dependent fluorescence
2-Chloro-4-[(4-diethylamino-2-methylphenyl)imino]-2,5-cyclohexadien-1-one Chloro, diethylamino, methyl C17H19ClN2O 302.80 Synthetic dye precursor

Key Observations :

  • For example, selaginellin derivatives exhibit pH-dependent color changes due to phenolic -OH groups .
  • Chlorine Substitution : The presence of chloro groups (e.g., in ) introduces electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

Reactivity Differences :

  • Methoxy vs.
  • Triarylamine vs.

Physicochemical and Toxicological Profiles

Key Findings :

  • logP Trends: Bulky aryl groups (e.g., diphenyl in ) increase hydrophobicity, whereas polar substituents (e.g., amino in ) enhance water solubility.
  • Toxicity: Methoxy and amino groups may reduce acute toxicity compared to chlorinated derivatives (e.g., ), though detailed data for the target compound are lacking.

Biological Activity

2,5-Cyclohexadien-1-one derivatives are a class of compounds with significant biological activities. The compound in focus, 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- , is notable for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H24_{24}N4_{4}O
  • Molecular Weight : 364.44 g/mol
  • CAS Number : Not specified in the search results.

The compound features multiple amine groups and a methoxyphenyl moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 2,5-Cyclohexadien-1-one exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation : Compounds have been reported to inhibit the growth of various cancer cell lines.
  • Induction of apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

A study highlighted that similar compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50_{50} values in the low micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Activity Evaluation

In a controlled study, a derivative of 2,5-Cyclohexadien-1-one was tested against various cancer cell lines. The results indicated:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest
HeLa25Bcl-2 inhibition

These findings suggest a promising avenue for further research into its use as an anticancer agent.

Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results were as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These results indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships to enhance efficacy.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Potential scavenging of free radicals, contributing to reduced oxidative stress in cells.

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